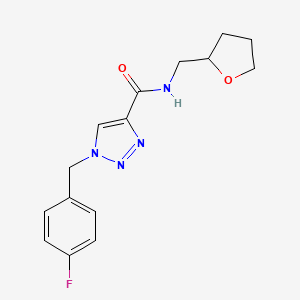

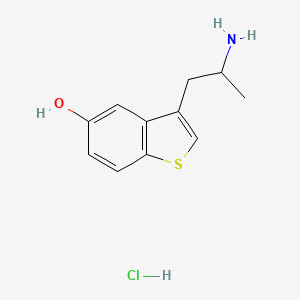

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound might be related to the synthetic methodology of quinolin-2,4-dione derivatives. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Some other more specialized methods are the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions of this compound might be related to the reactions of 4-hydroxy-2-quinolones. These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications

Synthetic Pathways and Molecular Modifications :Research has explored various synthetic pathways and molecular modifications involving quinoline derivatives, reflecting the chemical versatility of compounds similar to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide. For example, studies on amino-substituted dihydroisoquinolines have shown significant antitumor activity and highlighted the importance of substitution patterns on biological efficacy and toxicity, with specific derivatives demonstrating higher potency and lower cardiotoxicity compared to unsubstituted parent compounds (Sami et al., 1995). Such research underscores the potential of structurally related compounds in developing novel anticancer agents.

Antitumor and Cytotoxic Activities :The synthesis of novel compounds bearing the quinoline structure, such as the work on diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, has been aimed at discovering new anticancer agents. These compounds have demonstrated moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential therapeutic applications of quinoline derivatives in cancer treatment (Fang et al., 2016).

Fluorescent Thermometer and TICT Emissions :Research into the fluorescence properties of quinoline derivatives has led to the development of a ratiometric fluorescent thermometer based on twisted intramolecular charge transfer (TICT) emissions. This innovative application demonstrates the ability of quinoline-based compounds to provide temperature-dependent fluorescence, offering a novel approach for temperature sensing in various scientific and industrial contexts (Cao et al., 2014).

Enantioselective Synthesis :The lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide, a compound structurally related to this compound, have been studied for the synthesis of benzylically substituted products with high enantiomeric ratios. This research highlights the potential of quinoline derivatives in the field of chiral chemistry and enantioselective synthesis, contributing to the development of compounds with specific optical activities for pharmaceutical applications (Laumer et al., 2002).

Antibacterial and Antifungal Properties :Quinoline derivatives have also been investigated for their antibacterial and antifungal properties. For instance, bioactive compounds from marine sponges, including isoquinoline quinones, have shown activity against Gram-positive bacteria and fungi, indicating the potential of quinoline-based compounds in developing new antimicrobial agents (Edrada et al., 1996).

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, reactions, and applications in the synthesis of related heterocycles. Its potential in drug research and development, given the interesting pharmaceutical and biological activities of related compounds, could also be a promising area of study .

Mechanism of Action

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

It is known that quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It is known that various bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinoline, have clinical and biological applications . These compounds bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical pathways .

Result of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a broad range of effects.

properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-10(2)16(20)18-8-7-13-9-14-11(3)5-6-12(4)15(14)19-17(13)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCKVZHFWGXFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)